REACTION_CXSMILES
|
[OH-].[Na+].[C:3]12([C:13](=[O:17])[C:14]([OH:16])=[O:15])[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2.[Mn]([O-])(=O)(=O)=[O:19].[K+]>O>[OH:19][C:9]12[CH2:11][CH:5]3[CH2:6][CH:7]([CH2:12][C:3]([C:13](=[O:17])[C:14]([OH:16])=[O:15])([CH2:4]3)[CH2:10]1)[CH2:8]2 |f:0.1,3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(C(=O)O)=O
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of obtained the obtained mixture
|
Type
|
WAIT
|
Details
|
to stay at room temperature for overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Then manganese dioxide precipitate was filtered out
|
Type
|
EXTRACTION
|
Details
|
the filtrate work-up procedure consisting of acidification, extraction with organic solvent and concentration of the combined organic phases
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
OC12CC3(CC(CC(C1)C3)C2)C(C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |